(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with pyridin-3-ylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(4-fluorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
(2E)-3-(4-methylphenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential therapeutic effects compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(pyridin-3-ylmethylcarbamothioyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-6-3-12(4-7-14)5-8-15(21)20-16(22)19-11-13-2-1-9-18-10-13/h1-10H,11H2,(H2,19,20,21,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQWUIGXIKYCT-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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